Magnesium dalapon

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

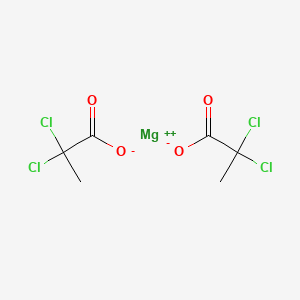

Magnesium dalapon, also known as this compound, is a useful research compound. Its molecular formula is C6H6Cl4MgO4 and its molecular weight is 308.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Dalapon Reactions

Dalapon (2,2-dichloropropionic acid) is a colorless liquid with a sharp odor . It is soluble in water and corrosive to metals and tissues .

Environmental Degradation: Dalapon is subject to several degradation pathways in the environment :

-

Hydrolysis: Dalapon hydrolyzes slowly in water, yielding pyruvic acid and chloride ions, with the rate increasing at higher temperatures and alkaline pH . The hydrolysis half-life is several months when the temperature is less than 25°C .

-

Photodegradation: Dalapon can undergo photodegradation to form pyruvate, which can further degrade into acetaldehyde and carbon dioxide .

-

Microbial Degradation: Microorganisms in the soil efficiently degrade dalapon . Numerous microbial genera, including Pseudomonas, Bacillus, Alcaligenes, Agrobacterium, Arthrobacter, and Nocardia, are capable of liberating chloride ions from dalapon .

Reactivity: Dalapon is incompatible with aluminum and copper alloys, demonstrating its corrosive nature . It reacts slowly with water to produce hydrochloric and pyruvic acids . Carboxylic acids like dalapon may absorb moisture from the air and corrode or dissolve iron, steel, and aluminum . It also reacts with cyanide salts to produce hydrogen cyanide .

Table 1: Properties of Dalapon

| Property | Value |

|---|---|

| CAS Number | 75-99-0 |

| Molecular Formula | C3H4Cl2O2 |

| Molecular Weight | 142.97 g/mol |

| Physical Appearance | Colorless liquid |

| Melting Point | 166°C (dec.) |

| Boiling Point | 202°C |

| Density | 1.4014 g/mL |

| Water Solubility | 50.2 g/100 mL |

| pKa | 2.06 at 25°C |

| Reactivity | Corrosive to metals; reacts slowly with water to form hydrochloric and pyruvic acids |

Magnesium Reactions

Magnesium (Mg) is a silvery, active metal . It reacts slowly with boiling water to produce hydrogen and magnesium hydroxide . Magnesium combines easily with oxygen and reacts with halogens, sulfur, and nitrogen at high temperatures .

Reactions: Magnesium ion (Mg2+) rarely forms complex ions, and its salts are typically white and water-soluble .

-

Aqueous Ammonia: Magnesium ions react with aqueous ammonia to precipitate white, gelatinous magnesium hydroxide (Mg(OH)2) .

\ceMg2+(aq)+2NH3(aq)+2H2O(l)<=>Mg(OH)2(s)+2NH4+(aq)

Ammonium salts can prevent or dissolve Mg(OH)2 precipitation .

-

Sodium Hydroxide: Sodium hydroxide produces the same precipitate as aqueous ammonia .

\ceMg2+(aq)+2OH−(aq)<=>Mg(OH)2(s)

-

Sodium Monohydrogen Phosphate: In an ammonia-ammonium chloride buffer, sodium monohydrogen phosphate (Na2HPO4) yields a crystalline precipitate .

\ceMg2+(aq)+NH3(aq)+HPO42−(aq)<=>MgNH4PO4(s)

Table 2: Properties of Magnesium

| Property | Value |

|---|---|

| Oxidation State | +2 |

| Melting Point | 650°C |

| Boiling Point | 1120°C |

| Density | 1.74 g/cm3 |

| Characteristics | Silvery, active metal |

Predicted Reactions of Magnesium Dalapon

Based on the properties of magnesium and dalapon, here are the likely reactions of this compound:

-

Hydrolysis: Like dalapon, this compound will likely undergo hydrolysis in water, though the presence of magnesium may influence the rate or products .

-

Corrosion: this compound is expected to be corrosive, especially to aluminum and copper alloys, similar to dalapon .

-

Environmental Degradation: Microbial degradation will likely be a primary pathway for this compound breakdown in the environment, producing pyruvic acid and other metabolites .

-

Reactions with Bases: this compound will likely react with strong bases, potentially forming magnesium hydroxide and dalapon salts .

Further experimental studies would be needed to fully characterize the chemical reactions of this compound.

Propriétés

Numéro CAS |

29110-22-3 |

|---|---|

Formule moléculaire |

C6H6Cl4MgO4 |

Poids moléculaire |

308.2 g/mol |

Nom IUPAC |

magnesium;2,2-dichloropropanoate |

InChI |

InChI=1S/2C3H4Cl2O2.Mg/c2*1-3(4,5)2(6)7;/h2*1H3,(H,6,7);/q;;+2/p-2 |

Clé InChI |

QPPXJFBMSFYKMM-UHFFFAOYSA-L |

SMILES |

CC(C(=O)[O-])(Cl)Cl.CC(C(=O)[O-])(Cl)Cl.[Mg+2] |

SMILES canonique |

CC(C(=O)[O-])(Cl)Cl.CC(C(=O)[O-])(Cl)Cl.[Mg+2] |

Key on ui other cas no. |

29110-22-3 |

Numéros CAS associés |

75-99-0 (Parent) |

Synonymes |

dalapon dalapon, ammonium salt dalapon, calcium salt dalapon, magnesium salt dalapon, sodium salt dalapon-magnesium dalapon-sodium |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.